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molecular formula C10H14O B046531 d-Carvone CAS No. 2244-16-8

d-Carvone

Cat. No. B046531
M. Wt: 150.22 g/mol
InChI Key: ULDHMXUKGWMISQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07982064B2

Procedure details

According to the general procedure, a solution of carvone (45 μL, 0.29 mmol) and rac-32 (8.0 mg, 0.0051 mmol, 1.8 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 48 h. Filtration of the reaction mixture and evaporation of the solvent gave 49 as a colorless oil (43 mg, 96%). 1H NMR36 (300 MHz, CDCl3): δ 6.72-6.69 (m, 1H), 2.53-2.47 (m, 1H), 2.37-2.27 (m, 1H), 2.13-1.99 (m, 2H), 1.85-1.78 (m, 1H), 1.73-1.72 (m, 3H), 1.54 (quin, 1H, J=6.6 Hz), 0.87 (dd, 6H, J=6.9 Hz, 0.9 Hz); 13C NMR (75.5 MHz, CDCl3): δ 200.6, 145.2, 135.2, 42.0, 41.9, 31.9, 29.8, 19.5, 19.4 15.6.
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1>C(Cl)Cl>[CH:9]([CH:5]1[CH2:6][C:7](=[O:8])[C:2]([CH3:1])=[CH:3][CH2:4]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
45 μL
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)C1CC=C(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07982064B2

Procedure details

According to the general procedure, a solution of carvone (45 μL, 0.29 mmol) and rac-32 (8.0 mg, 0.0051 mmol, 1.8 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 48 h. Filtration of the reaction mixture and evaporation of the solvent gave 49 as a colorless oil (43 mg, 96%). 1H NMR36 (300 MHz, CDCl3): δ 6.72-6.69 (m, 1H), 2.53-2.47 (m, 1H), 2.37-2.27 (m, 1H), 2.13-1.99 (m, 2H), 1.85-1.78 (m, 1H), 1.73-1.72 (m, 3H), 1.54 (quin, 1H, J=6.6 Hz), 0.87 (dd, 6H, J=6.9 Hz, 0.9 Hz); 13C NMR (75.5 MHz, CDCl3): δ 200.6, 145.2, 135.2, 42.0, 41.9, 31.9, 29.8, 19.5, 19.4 15.6.
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[CH2:6][CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH:3]=1>C(Cl)Cl>[CH:9]([CH:5]1[CH2:6][C:7](=[O:8])[C:2]([CH3:1])=[CH:3][CH2:4]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
45 μL
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)C1CC=C(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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